Cinnamoyltyramine
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Overview
Description
N-trans-cinnamoyltyramine is a member of the class of cinnamamides that is tyramine substituted by a (1E)-3-oxo-1-phenylprop-1-en-3-yl group at the nitrogen atom. It is found in rice and exhibits an allelopathic effect to suppress the growth of weeds. It has a role as a phytoalexin, an antimicrobial agent, a platelet aggregation inhibitor and an allelochemical. It is a secondary carboxamide, a member of cinnamamides and a member of phenols. It derives from a tyramine and a trans-cinnamic acid.
Cinnamoyltyramine is a natural product found in Aristolochia elegans and Aristolochia cucurbitifolia with data available.
Scientific Research Applications
Anticancer Potential
N-Caffeoyltyramine, a derivative of cinnamoyltyramine, shows promising anticancer properties. It was found to be potent in inhibiting the proliferation of various cancer cell lines, including U937 and Jurkat cells. This inhibition is primarily achieved by decreasing protein tyrosine kinase activity and inducing caspase-3 activity, leading to cell death (Park & Schoene, 2003).
Plant Growth Inhibition
N-trans-cinnamoyltyramine (NTCT), synthesized from cinnamoyltyramine, exhibits strong inhibitory effects on plant growth. This compound, first identified in rice, significantly hampers the growth of cress and barnyardgrass at very low concentrations. This discovery highlights its potential application as a bioherbicide (Thi et al., 2017).
Antioxidant Properties
Cinnamoyltyramine and its derivatives have been studied for their antioxidant capacities. These compounds are effective in protecting DNA from oxidative damage and scavenging free radicals, suggesting their potential use in oxidative stress-related conditions (Yang, Song, & Liu, 2011).
Antibacterial Effects
Cinnamoylphenethylamines, which include cinnamoyltyramine, have been identified in plants like Amaranthus spp. and shown to possess antibacterial properties. This indicates their potential application in combating bacterial infections, particularly in plant protection and possibly in human medicine (Pedersen et al., 2010).
properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(E)-N-[2-(4-hydroxyphenyl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H17NO2/c19-16-9-6-15(7-10-16)12-13-18-17(20)11-8-14-4-2-1-3-5-14/h1-11,19H,12-13H2,(H,18,20)/b11-8+ |
InChI Key |
KGOYCHSKGXJDND-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O |
synonyms |
N-cinnamoyltyramine N-trans-cinnamoyltyramine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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